molecular formula C18H38FN B1670149 Oleylamine hydrofluoride CAS No. 7333-84-8

Oleylamine hydrofluoride

Cat. No.: B1670149
CAS No.: 7333-84-8
M. Wt: 287.5 g/mol
InChI Key: QGSCPWWHMSCFOV-RRABGKBLSA-N
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Description

Dectaflur is a fluoride-containing substance primarily used in dental care. It is known for its role in the prevention and treatment of dental caries, sensitive teeth, and the refluoridation of damaged tooth enamel. Dectaflur is often used in combination with olaflur to enhance its effectiveness .

Preparation Methods

Dectaflur is synthesized by reacting oleyl amine with hydrofluoric acid. The reaction typically occurs under anhydrous conditions to ensure high yield and purity. The process involves the formation of a hydrofluoride salt, which is a white crystalline solid soluble in water and some organic solvents .

Chemical Reactions Analysis

Dectaflur undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrofluoric acid, oleyl amine, and various metal salts. The major products formed from these reactions are typically fluoride salts and complex compounds .

Scientific Research Applications

Dectaflur has several scientific research applications:

Mechanism of Action

Dectaflur works by forming a film layer on the surface of teeth, which facilitates the incorporation of fluoride into the top layers of the enamel. This process helps to strengthen the enamel and protect it from decay. The precise molecular targets and pathways involved in this mechanism are not fully understood, but it is known that the fluoride ions play a crucial role in enhancing the mineralization of the enamel .

Comparison with Similar Compounds

Dectaflur is often compared with other fluoride-containing compounds such as olaflur and sodium fluoride.

    Olaflur: Like dectaflur, olaflur is used in dental care for the prevention of caries and treatment of sensitive teeth.

    Sodium Fluoride: This is another common fluoride compound used in dental care.

Dectaflur is unique in its combination with oleyl amine, which provides surfactant properties and enhances its effectiveness in dental applications.

Properties

IUPAC Name

(E)-octadec-9-en-1-amine;hydrofluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSCPWWHMSCFOV-RRABGKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCN.F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1838-19-3 (Parent)
Record name Dectaflur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7073484
Record name 9-Octadecen-1-amine, hydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36505-83-6
Record name Dectaflur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecen-1-amine, hydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleylamine hydrofluoride
Reactant of Route 2
Reactant of Route 2
Oleylamine hydrofluoride
Reactant of Route 3
Reactant of Route 3
Oleylamine hydrofluoride
Reactant of Route 4
Oleylamine hydrofluoride
Reactant of Route 5
Oleylamine hydrofluoride
Reactant of Route 6
Oleylamine hydrofluoride

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